N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethylphenyl group at position 2 and a sulfanyl-linked acetamide moiety bearing a 3-chlorophenyl group. Its molecular architecture combines a bicyclic nitrogen-rich scaffold with hydrophobic aromatic substituents, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-2-15-6-8-16(9-7-15)19-13-20-22(24-10-11-27(20)26-19)29-14-21(28)25-18-5-3-4-17(23)12-18/h3-13H,2,14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGJIUDAJSALKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is categorized as a substituted pyrazolo derivative, which is known for various therapeutic effects, including anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClN4OS, with a molecular weight of 422.9 g/mol. Its structure features a pyrazole ring and an acetamide functional group, which are critical for its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H19ClN4OS |
| Molecular Weight | 422.9 g/mol |
| Functional Groups | Pyrazole, Acetamide |
| Classification | Heterocyclic Compound |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole-based compounds is well-documented. These compounds can inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The specific mechanisms of action are still under investigation but may involve modulation of cytokine production and inhibition of inflammatory mediators .
Antimicrobial Activity
Some derivatives in the pyrazole class have demonstrated antimicrobial effects against various pathogens. For example, compounds similar to this compound were found to exhibit antifungal and antitubercular activities . This suggests that the compound may also possess broad-spectrum antimicrobial properties.
The synthesis of this compound typically involves multi-step synthetic routes that utilize various reagents and conditions tailored to optimize yield and purity. Common solvents include dimethylformamide (DMF) or ethanol, while catalysts such as triethylamine may facilitate reactions.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and tumorigenesis.
- Interaction with Enzymes : It could potentially inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or cancer cells.
Study on Anticancer Activity
A study conducted on a series of pyrazole derivatives indicated that one particular derivative exhibited potent anticancer activity against multiple cancer cell lines (Mia PaCa-2, PANC-1). This study established a structure-activity relationship (SAR) that could guide future modifications to enhance efficacy .
Evaluation of Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory effects of similar compounds using animal models. Results showed significant reductions in inflammatory markers following treatment with these compounds, suggesting their potential application in inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(3-chlorophenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit various biological activities:
- Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrazine derivatives possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, a related compound demonstrated efficacy against breast cancer cell lines through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions such as rheumatoid arthritis .
- Neurological Applications : Some derivatives have shown promise in neuroprotective studies, suggesting potential use in treating neurodegenerative diseases like Alzheimer's. The modulation of neurotransmitter systems is a likely mechanism .
Case Studies
- Antitumor Activity :
- Anti-inflammatory Mechanism :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s key structural differentiators include:
- Substituent positions : The 3-chlorophenyl group contrasts with 4-chlorophenyl derivatives (e.g., ), which may influence steric interactions and solubility. The 4-ethylphenyl group provides moderate hydrophobicity compared to bulkier substituents like 4-ethoxyphenyl () .
Table 1: Structural and Molecular Comparison
Key Research Findings and Implications
Core Structure Impact : The pyrazolo[1,5-a]pyrazine core may offer unique binding interactions compared to pyrimidine or triazole analogs, as seen in , where triazolopyrimidine derivatives exhibit herbicidal activity .
Chlorophenyl Position : The 3-chloro substitution may reduce steric hindrance compared to 4-chloro analogs, improving target engagement in enzyme pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
